2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst.
Thioether Formation: The triazole derivative is then reacted with thiourea to introduce the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether derivative with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl and hydroxyphenyl groups can interact with specific receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-chlorophenylacetic acid
- 4-chlorobenzophenone
Uniqueness
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is unique due to its combination of a triazole ring, chlorophenyl group, and hydroxyphenyl group. This unique structure imparts specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C25H22ClN5O2S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-2-22(17-10-14-21(32)15-11-17)27-28-23(33)16-34-25-30-29-24(18-8-12-19(26)13-9-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-22+ |
InChI Key |
QOEZUYWKQZDKEH-HPNDGRJYSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)O |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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